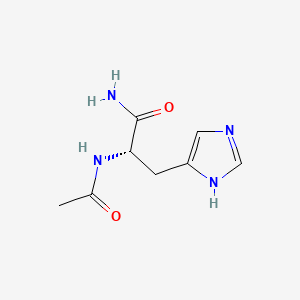
(S)-1-Acetyl-alpha-amino-1H-imidazole-4-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often involve the use of nickel catalysts and mild conditions to accommodate various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mecanismo De Acción
The mechanism of action of (S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- Imidazolepropionic acid
- 4-Imidazoleacetic acid
- 1H-Imidazole-4-propanoic acid
Comparison: (S)-2-ACETAMIDO-3-(1H-IMIDAZOL-5-YL)PROPANAMIDE is unique due to the presence of both acetamido and propanamide groups, which enhance its binding affinity and specificity for certain molecular targets. This distinguishes it from other imidazole derivatives that may lack these functional groups .
Propiedades
Número CAS |
54831-57-1 |
|---|---|
Fórmula molecular |
C8H12N4O2 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C8H12N4O2/c1-5(13)12-7(8(9)14)2-6-3-10-4-11-6/h3-4,7H,2H2,1H3,(H2,9,14)(H,10,11)(H,12,13)/t7-/m0/s1 |
Clave InChI |
JEJJSUSQDDAEKQ-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N |
SMILES canónico |
CC(=O)NC(CC1=CN=CN1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


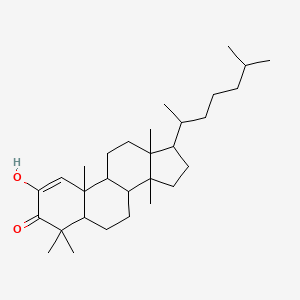
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
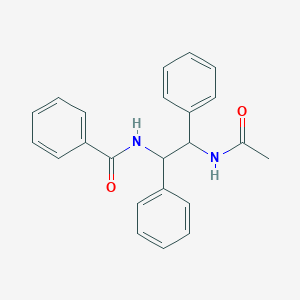

![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
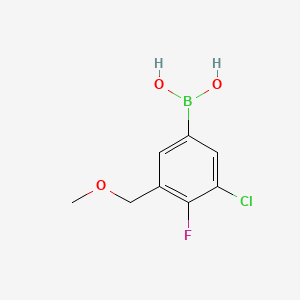
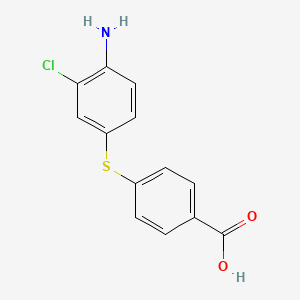
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
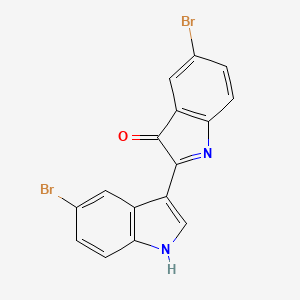
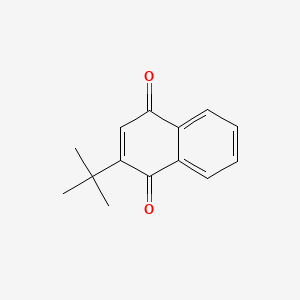
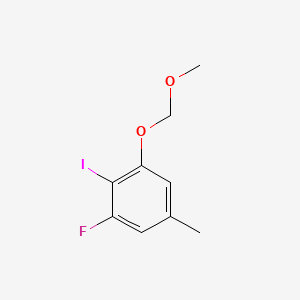

![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)
